molecular formula C15H12N2O B1524068 1,3-Diphenyl-1H-pyrazol-4-ol CAS No. 1202029-92-2

1,3-Diphenyl-1H-pyrazol-4-ol

Cat. No. B1524068
M. Wt: 236.27 g/mol
InChI Key: PORMTFRAWCPMLG-UHFFFAOYSA-N
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Description

1,3-Diphenyl-1H-pyrazol-4-ol is a chemical compound with the empirical formula C16H14N2O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

One method of synthesizing 1,3-Diphenyl-1H-pyrazol-4-ol involves a one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime using formic acid as a medium. Further dehydration of the oxime using a catalytic amount of orthophosphoric acid results in the formation of novel pyrazole-4-carbonitrile . This method is metal-free, cost-effective, and atom-efficient, with an excellent yield of 98–99% .


Molecular Structure Analysis

The molecular structure of 1,3-Diphenyl-1H-pyrazol-4-ol is represented by the SMILES string OC1=CN(C2=CC=C(C)C=C2)N=C1C3=CC=CC=C3 . The InChI key for this compound is RGXHRTJSGBIGEA-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound bearing the nitrile functional group, which is found in 1,3-Diphenyl-1H-pyrazol-4-ol, has been recognized as an active pharmacophore in medical agents . The nitrile group serves as a versatile precursor for the synthesis of various functional groups such as carbonyl compounds (carboxylic acids, aldehydes, ketones, amides, etc.), alcohols, amines, and important heterocycles .


Physical And Chemical Properties Analysis

1,3-Diphenyl-1H-pyrazol-4-ol is a solid substance . Its molecular weight is 250.30 . The compound’s InChI key is RGXHRTJSGBIGEA-UHFFFAOYSA-N .

Safety And Hazards

The safety information for 1,3-Diphenyl-1H-pyrazol-4-ol indicates that it is classified as a combustible solid . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid getting it in eyes, on skin, or on clothing . It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

1,3-diphenylpyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-14-11-17(13-9-5-2-6-10-13)16-15(14)12-7-3-1-4-8-12/h1-11,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORMTFRAWCPMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diphenyl-1H-pyrazol-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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